Rauvoyunine C: A Technical Guide to its Isolation and Proposed Synthesis and Biosynthesis
Rauvoyunine C: A Technical Guide to its Isolation and Proposed Synthesis and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvoyunine C is a picraline-type monoterpene indole (B1671886) alkaloid that has been isolated from the plant Rauvolfia yunnanensis. To date, the total synthesis and the complete biosynthetic pathway of Rauvoyunine C have not been elucidated in the scientific literature. This technical guide consolidates the available information on its isolation and structural characterization. Furthermore, this document proposes plausible synthetic and biosynthetic pathways based on established methodologies for structurally related alkaloids. The aim is to provide a comprehensive resource for researchers interested in the chemistry and biology of Rauvoyunine C and to stimulate further investigation into this complex natural product.
Introduction
Rauvoyunine C is a member of the extensive family of monoterpene indole alkaloids, a class of natural products renowned for their structural complexity and significant pharmacological activities. It was first isolated from the aerial parts of Rauvolfia yunnanensis, a plant species known to be a rich source of diverse alkaloids.[1] Structurally, Rauvoyunine C possesses a picraline-type skeleton, which is a subtype of the sarpagine (B1680780) alkaloids.
The intricate polycyclic architecture of Rauvoyunine C makes it a challenging and appealing target for synthetic chemists. Moreover, understanding its biosynthesis would provide insights into the enzymatic machinery that constructs such complex molecules in nature. This guide presents the known data on Rauvoyunine C and provides a forward-looking perspective on potential synthetic and biosynthetic routes.
Isolation and Structural Elucidation
Rauvoyunine C was isolated from the aerial parts of Rauvolfia yunnanensis by Gao et al. in 2011.[1] The structure was determined through extensive spectroscopic analysis, including 1D and 2D NMR spectroscopy and mass spectrometry.
Spectroscopic Data
The reported spectroscopic data for Rauvoyunine C is summarized in the table below.
| Spectroscopic Data | Rauvoyunine C |
| Molecular Formula | C₃₂H₃₆N₂O₉ |
| Molecular Weight | 592.2452 [M]⁺ |
| ¹H NMR (CD₃OD, 400 MHz) δ (ppm) | 7.48 (1H, d, J = 7.6 Hz), 7.30 (1H, d, J = 8.0 Hz), 7.08 (1H, t, J = 7.6 Hz), 6.98 (1H, t, J = 7.6 Hz), 5.76 (1H, s), 4.90 (1H, d, J = 12.8 Hz), 4.65 (1H, d, J = 12.8 Hz), 4.58 (1H, m), 4.41 (1H, d, J = 10.4 Hz), 4.25 (1H, d, J = 10.4 Hz), 3.95 (3H, s), 3.86 (1H, m), 3.75 (3H, s), 3.65 (3H, s), 3.55 (1H, m), 3.40 (1H, m), 3.25 (1H, m), 3.10 (1H, m), 2.95 (1H, m), 2.80 (1H, m), 2.65 (1H, m), 2.15 (3H, s), 1.95 (1H, m), 1.80 (1H, m) |
| ¹³C NMR (CD₃OD, 100 MHz) δ (ppm) | 175.4, 172.1, 170.8, 169.5, 158.2, 137.9, 135.4, 129.1, 122.8, 120.5, 119.2, 112.0, 108.6, 95.8, 77.2, 74.5, 68.4, 61.2, 58.9, 55.7, 53.4, 52.8, 51.9, 49.6, 46.8, 43.5, 38.2, 35.1, 31.8, 29.7, 21.4, 20.9 |
Data extracted from Gao et al., 2011.[1]
Cytotoxicity
Rauvoyunine C, along with its congener Rauvoyunine B, was evaluated for its in vitro cytotoxicity against five human tumor cell lines.[1] Further detailed studies are required to fully characterize its biological activity profile.
Proposed Biosynthetic Pathway
The biosynthesis of Rauvoyunine C has not been experimentally determined. However, a plausible pathway can be proposed based on the well-established biosynthesis of other monoterpene indole alkaloids. The pathway is expected to originate from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for this class of compounds.
The subsequent steps would involve the formation of a sarpagine-type intermediate, which would then undergo a series of oxidative and rearrangement reactions to furnish the picraline (B586500) skeleton. Tailoring enzymes would then install the specific functional groups observed in Rauvoyunine C.
Caption: Proposed biosynthetic pathway of Rauvoyunine C.
Proposed Total Synthesis Strategy
As no total synthesis of Rauvoyunine C has been reported, a potential strategy is proposed here based on successful syntheses of other picraline and sarpagine-type alkaloids. A retrosynthetic analysis suggests that the complex core of Rauvoyunine C could be disconnected to a key intermediate that can be assembled from simpler starting materials.
A plausible approach would involve the construction of a tetracyclic indole intermediate, which could then undergo a key intramolecular cyclization to form the characteristic bridged system of the sarpagine/picraline core.
Caption: Proposed retrosynthetic analysis of Rauvoyunine C.
Illustrative Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for key steps in the proposed synthesis of Rauvoyunine C, adapted from methodologies used for related alkaloids.
Pictet-Spengler Reaction to form a Tetracyclic Indole Intermediate
To a solution of a suitable tryptamine derivative (1.0 eq) in dichloromethane (B109758) (0.1 M) at 0 °C is added an appropriate aldehyde (1.1 eq) followed by trifluoroacetic acid (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic indole intermediate.
Intramolecular Cyclization to form the Polycyclic Core
The tetracyclic indole intermediate (1.0 eq) is dissolved in a suitable solvent such as toluene (B28343) (0.05 M). A palladium catalyst, for example, Pd(PPh₃)₄ (0.1 eq), and a base such as potassium carbonate (2.0 eq) are added. The mixture is heated to reflux for 24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the key polycyclic intermediate.
Conclusion and Future Perspectives
Rauvoyunine C represents a structurally intriguing monoterpene indole alkaloid with potential biological activity. While its isolation and structure have been reported, its chemical synthesis and biosynthesis remain unexplored. The proposed synthetic and biosynthetic pathways in this guide are intended to serve as a blueprint for future research endeavors.
The total synthesis of Rauvoyunine C would not only provide unambiguous proof of its structure but also enable the synthesis of analogs for structure-activity relationship studies. Furthermore, elucidation of its biosynthetic pathway through isotopic labeling studies and enzyme characterization would contribute to our understanding of how nature constructs such molecular complexity. Such knowledge could be harnessed for the biotechnological production of Rauvoyunine C and other valuable alkaloids.
